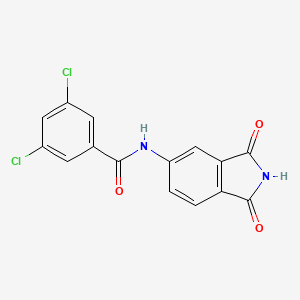

3,5-二氯-N-(1,3-二氧代异喹啉-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

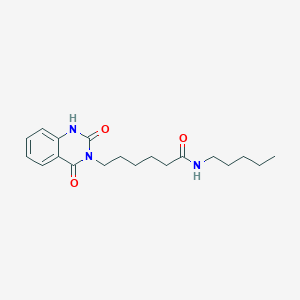

The compound "3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide" relates to a family of compounds with notable biological activities, including antimicrobial and anticancer properties. Such compounds are synthesized from basic building blocks through various chemical reactions, offering a wide range of applications in medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields. For example, N-substituted phenyl benzamide derivatives have been synthesized and tested for their inhibitory effects against human immunodeficiency virus type-1 Integrase (HIV-1 IN), indicating a robust synthetic approach for creating biologically active compounds (Wadhwa et al., 2019).

科学研究应用

绿色合成和抗氧化活性

苯甲酰二氧化异吲哚衍生物的绿色合成,包括3,5-二氯-N-(1,3-二氧化异吲哚-5-基)苯甲酰,展示了一种在水中利用超声辐照而无需任何催化剂的方法。这种方法不仅支持可持续化学实践,还产生具有显著抗氧化潜力的化合物。通过DPPH测试展示了这些化合物的抗氧化潜力,将它们识别为有效的抗氧化剂,可能在对抗与氧化应激相关的疾病或对于对氧化敏感的材料的保护中有应用(Milovanović等,2020)。

光催化降解

在环境科学中,一个密切相关的化合物3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰已被用于研究有机污染物的光分解。当支持在沸石、硅胶和活性炭等吸附剂上并与TiO2结合时,它增强了污染物矿化的速率,从而为水中有害物质的解毒和降解提供了一种有前途的方法。这项研究展示了该化合物在环境修复技术中的潜在作用(Torimoto et al., 1996)。

抗癫痫活性

含有3,5-二氯-N-(1,3-二氧化异吲哚-5-基)苯甲酰基团的邻苯二甲酰亚胺衍生物显示出显著的抗癫痫活性。这些化合物通过微波辅助合成制备,在雄性小鼠中针对诱导的癫痫进行了评估,显示出作为抗癫痫药物的显著潜力。通过分子对接研究确认了它们与γ-氨基丁酸(GABA)受体的相互作用,表明了一种有前途的途径,用于开发癫痫的新治疗方法(Asadollahi et al., 2019)。

抗结核骨架

包括3,5-二氯-N-(1,3-二氧化异吲哚-5-基)苯甲酰在内的新型衍生物的合成已经产生了有前途的抗结核药物。利用超声辅助合成,这些化合物在体外显示出对结核分枝杆菌的强效活性,其中一些显示出比现有治疗方法更高的功效。它们的非细胞毒性和高细胞渗透性使它们成为进一步发展为抗结核药物的可行候选者(Nimbalkar et al., 2018)。

抗癌和抗氧化活性

包含3,5-二氯-N-(1,3-二氧化异吲哚-5-基)苯甲酰核心结构的N-(苯并[d]噁唑-2-基)-2-(7-或5-取代-2-氧代吲哚-3-基亚甲基)肼基甲酰衍生物已被合成并评估其抗癌和抗氧化活性。这些化合物对各种癌细胞系表现出有前途的抗癌活性,并显示出强效的抗氧化活性,暗示了它们在开发用于癌症和与氧化应激相关疾病的新治疗药物方面的潜力(Gudipati et al., 2011)。

作用机制

Target of Action

The compound 3,5-dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide, also known as Oprea1_547011, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Oprea1_547011 may also interact with various targets in the body.

Mode of Action

Indole derivatives, to which this compound belongs, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Oprea1_547011 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Result of Action

The diverse biological activities of indole derivatives suggest that this compound may have a wide range of molecular and cellular effects.

属性

IUPAC Name |

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYBUPJGAAXDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)